EMD-1204831 is a novel compound that belongs to a new class of highly selective inhibitors targeting the c-Met receptor tyrosine kinase. This receptor plays a crucial role in various physiological processes, including morphogenesis and tissue repair, and its aberrant activation is associated with several malignancies, including lung, kidney, stomach, liver, and brain cancers. EMD-1204831 has shown potent inhibitory activity against c-Met, making it a promising candidate for cancer therapy .
EMD-1204831 is classified as a small molecule kinase inhibitor, specifically targeting the c-Met receptor. It is part of the larger category of selective Met inhibitors that have been developed to provide more effective treatment options for patients with tumors that exhibit c-Met overexpression or mutations .
The synthesis of EMD-1204831 involves a multi-step chemical process that typically includes:
EMD-1204831 features a complex molecular structure characterized by multiple rings and functional groups designed to interact specifically with the c-Met receptor. Its precise three-dimensional configuration allows for effective binding to the active site of the kinase.
EMD-1204831 primarily functions through competitive inhibition of the c-Met receptor's ATP-binding site. This inhibition prevents autophosphorylation and subsequent downstream signaling pathways associated with tumor growth and metastasis.
The compound exhibits dose-dependent inhibition of c-Met phosphorylation in various cancer cell lines, with reported inhibitory concentration values indicating high potency (IC50 values around 9 nmol/L) when tested against human kinases . The specificity of EMD-1204831 allows it to inhibit c-Met without significantly affecting other kinases, minimizing potential side effects.
The mechanism by which EMD-1204831 exerts its antitumor effects involves:
In preclinical models, EMD-1204831 has demonstrated significant tumor regression in xenograft studies involving human cancer cell lines, showcasing its potential utility in clinical settings .
While specific physical properties such as melting point and solubility are not detailed in the literature available, compounds in this class typically exhibit favorable solubility profiles conducive to oral bioavailability.
EMD-1204831 is expected to possess:
Relevant data regarding its pharmacokinetics and metabolism remain under investigation but suggest promising profiles based on related compounds .
EMD-1204831 has significant potential applications in oncology, particularly for treating cancers characterized by aberrant c-Met activation. Its selective inhibition mechanism positions it as a candidate for targeted therapies aimed at improving patient outcomes in various malignancies.
The c-Met receptor tyrosine kinase (also known as hepatocyte growth factor receptor, HGFR) is a key regulator of morphogenesis, tissue repair, and embryonic development. Upon binding its ligand, hepatocyte growth factor (HGF), c-Met undergoes dimerization and autophosphorylation, activating downstream signaling cascades including MAPK, PI3K/AKT, and STAT pathways. These pathways govern critical cellular processes such as proliferation, survival, motility, and angiogenesis. In multiple human malignancies—including non-small cell lung cancer (NSCLC), renal cell carcinoma, glioblastoma, gastric, and liver cancers—dysregulated c-Met signaling drives oncogenesis through multiple mechanisms: gene amplification (observed in 3-20% of NSCLCs), activating mutations (e.g., exon 14 skipping), protein overexpression (up to 80% of renal cell carcinomas), and ligand-dependent autocrine/paracrine loops [1] [5]. Aberrant c-Met activation promotes invasive growth programs that facilitate metastasis, drug resistance, and stem-like phenotypes in tumors. In glioblastoma, for example, c-Met hyperactivation correlates with mesenchymal transition and poor prognosis [4] [6].
The centrality of c-Met in tumor progression and therapeutic resistance makes it a compelling target for precision oncology. Two inhibitor classes have emerged: non-selective multi-kinase inhibitors (e.g., cabozantinib) that target c-Met alongside VEGF receptors, AXL, or RET, and selective c-Met inhibitors designed for minimal off-target effects. Selective inhibition offers advantages in tumors driven primarily by c-Met alterations, reducing toxicity from unintended kinase blockade [5]. Preclinical evidence confirms that c-Met amplification or hyperactivation confers dependency ("oncogene addiction"), rendering tumors vulnerable to targeted inhibition. Furthermore, c-Met activation is a well-established resistance mechanism to EGFR inhibitors in NSCLC, creating a rationale for combination or sequential targeting [5] [7]. EMD-1204831 exemplifies the latter category, designed to achieve potent and specific c-Met blockade [1] [2].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7